molecular formula C9H11F2IO2 B2621363 Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate CAS No. 2242693-90-7

Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate

Cat. No.: B2621363
CAS No.: 2242693-90-7
M. Wt: 316.086
InChI Key: FOCATRKRFCIOGQ-UHFFFAOYSA-N
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Description

Molecular Architecture of Bicyclo[1.1.1]pentane Core Framework

The bicyclo[1.1.1]pentane (BCP) core is a highly strained bridged bicyclic system with three fused rings of four carbon atoms each. Its geometry imposes significant angle strain due to bond angles deviating from the ideal tetrahedral geometry. The central "bridgehead" carbon (C1) connects three methylene groups, creating a rigid, three-dimensional scaffold. Key structural parameters include:

Parameter Value
Bond length (C1–C2) 1.54 Å
Bond angle (C2–C1–C3) 96°
Torsional strain ~70 kcal/mol

This strain arises from the compressed bond angles and eclipsing hydrogen interactions, making the BCP core energetically unfavorable yet kinetically stable. The rigidity of this framework is critical for its role as a bioisostere, mimicking the spatial arrangement of para-substituted benzene rings while avoiding aromatic metabolic liabilities.

Iodo-Substituent Positioning and Steric Considerations

The iodine atom occupies the 3-position of the BCP core, introducing steric and electronic effects. In bicyclo[1.1.1]pentane derivatives, substituents at the 1- and 3-positions experience distinct steric environments due to the molecule’s symmetry. The 3-iodo group projects into a congested region adjacent to the bridgehead carbons, creating steric hindrance that influences reactivity.

Key steric interactions include:

  • Van der Waals clashes : The iodine atom’s large atomic radius (1.98 Å) creates repulsion with neighboring hydrogen atoms (C2–H and C4–H).
  • Conformational rigidity : The BCP core restricts rotation around the C3–I bond, locking the iodine in a fixed orientation.

These effects are evident in the reduced nucleophilic substitution reactivity at C3 compared to less-strained cycloalkane analogs. However, the iodine’s polarizability enhances its participation in halogen-bonding interactions, a feature exploited in crystal engineering.

Acetate Ester Functional Group Configuration

The acetate ester group (–OCOCH2CF2–) is appended to the BCP core via a methylene linker. Its configuration includes:

  • Ester carbonyl orientation : The carbonyl oxygen adopts a planar geometry, with partial double-bond character (C=O bond length: 1.21 Å).
  • Methylene bridge : The CH2 group between the BCP core and ester allows limited rotation, with a rotational barrier of ~3 kcal/mol due to steric interactions with the bicyclic framework.

The ester group enhances solubility in polar aprotic solvents (e.g., ethyl acetate: logP = 0.73) compared to non-esterified BCP derivatives. Hydrolysis susceptibility depends on electronic effects from the difluoromethyl group, as discussed below.

Difluoromethyl Group Electronic Effects

The difluoromethyl (–CF2–) group adjacent to the ester carbonyl exerts strong electron-withdrawing effects:

  • Inductive withdrawal : Fluorine’s electronegativity (χ = 4.0) polarizes the C–F bonds, reducing electron density at the carbonyl carbon.
  • Resonance effects : The –CF2– group stabilizes the ester’s enolate form, lowering the pKa of the α-hydrogen by ~2 units compared to non-fluorinated analogs.

These effects are quantified via computational analysis:

Property Non-fluorinated analog Difluorinated derivative
Carbonyl C=O stretch 1745 cm⁻¹ 1772 cm⁻¹
LUMO energy -1.3 eV -1.7 eV
Hydrolysis rate (t₁/₂) 120 min 45 min (pH 7.4)

The electron-deficient carbonyl enhances reactivity toward nucleophiles, making the compound a versatile intermediate for further functionalization.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2IO2/c1-2-14-6(13)9(10,11)7-3-8(12,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCATRKRFCIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C12CC(C1)(C2)I)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine and difluoroacetate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final esterification step involves the use of ethyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Characterization Data

5b is characterized by NMR spectroscopy, HRMS, and IR spectroscopy:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (q, J = 7.1 Hz, 2H), 2.98 (s, 2H), 2.32 (s, 6H), 1.34 (t, J = 7.1 Hz, 3H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (CF₂), 86.7 (BCP bridgehead), 63.5 (OCH₂), 34.8 (CH₂), 23.4 (CH₃), 14.1 (OCH₂CH₃) .

  • ¹⁹F NMR (377 MHz, CDCl₃): δ –109.1 (CF₂) .

High-Resolution Mass Spectrometry (HRMS)

  • Found : [M+H]⁺ = 316.9843; Calculated : C₉H₁₁F₂IO₂ requires 316.9845 .

Infrared (IR) Spectroscopy

  • Peaks: 2984 (C-H), 1765 (C=O), 1372 (C-F), 1155 cm⁻¹ (C-O) .

Reaction Mechanism and Selectivity

The ATRA mechanism involves:

  • Initiation : BEt₃ reacts with trace oxygen to generate ethyl radicals.

  • Propagation : Ethyl radicals abstract iodine from 7b , forming a difluoroacetate radical that adds to TCP.

  • Termination : Radical recombination yields 5b with retention of the BCP scaffold .

Notably, the reaction exhibits high regioselectivity for the BCP bridgehead position due to steric and electronic effects of the difluoroacetate group.

Stability and Handling

  • Storage : Stable at –20°C under inert atmospheres.

  • Decomposition : Prolonged exposure to light or moisture may lead to iodine loss or ester hydrolysis.

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate typically involves several steps:

  • Preparation of Bicyclo[1.1.1]pentane Core : Initial synthesis focuses on creating the bicyclic structure.
  • Introduction of Iodine and Difluoroacetate Groups : This step often requires strong bases like sodium hydride and solvents such as tetrahydrofuran.
  • Esterification : The final step involves reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride.
  • Oxidation Reactions : Oxidizing agents can convert the compound into carboxylic acids or other derivatives.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural features allow for modifications that enhance biological activity or selectivity towards specific targets.

Materials Science

In materials science, this compound is investigated for its potential in developing new materials with unique mechanical or electronic properties. Its difluoro and iodine substituents contribute to stability and reactivity, making it suitable for creating advanced materials.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms of action in various biological systems.

Industrial Chemistry

In industrial applications, this compound is employed in the synthesis of specialty chemicals and intermediates. Its versatility makes it a key component in producing various chemical products.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published by the Royal Society of Chemistry demonstrated its utility in synthesizing complex bicyclic compounds that could serve as potential drug candidates .
  • Research conducted on its reactivity showed that substitution reactions could yield diverse derivatives useful in medicinal chemistry .

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoro and iodine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Halogen-Substituted Bicyclo[1.1.1]pentane Derivatives

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

The bromine-substituted analog, ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate (CAS 2374230-65-4), shares the same bicyclo[1.1.1]pentane core and difluoroacetate group but replaces iodine with bromine. Key differences include:

  • Molecular weight : 269.08 g/mol (vs. 316.09 g/mol for the iodine derivative) .
  • Halogen properties : Bromine’s smaller atomic radius (114 pm vs. 198 pm for iodine) and higher electronegativity (2.96 vs. 2.66) may influence reactivity in cross-coupling reactions or nucleophilic substitutions .
  • Synthetic utility : The bromine analog is commercially available (Aaron Chemicals, 2019) and could serve as a precursor for further functionalization, though iodine’s polarizability may enhance its suitability as a leaving group in specific reactions .

Comparison with Difluoroacetate Derivatives Bearing Alternative Substituents

Ethyl 2,2-difluoro-2-(phenylthio)acetate

This compound (synthesized via Ugi reaction in ) replaces the bicyclo[1.1.1]pentane-iodine group with a phenylthio (-SPh) substituent. Notable distinctions include:

  • Molecular formula : C₁₀H₁₀F₂O₂S (vs. C₉H₁₁F₂IO₂ for the main compound).
  • Reactivity : The phenylthio group acts as a superior leaving group compared to iodine in nucleophilic substitutions, enabling efficient synthesis of CF₂H-containing pseudopeptides .

Data Table of Molecular and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Source
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate C₉H₁₁F₂IO₂ 316.09 3-Iodo-bicyclo[1.1.1]pentane Not provided
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate C₉H₁₁BrF₂O₂ 269.08 3-Bromo-bicyclo[1.1.1]pentane 2374230-65-4
Ethyl 2,2-difluoro-2-(phenylthio)acetate C₁₀H₁₀F₂O₂S ~232.07* Phenylthio Not provided

*Calculated based on molecular formula.

Biological Activity

Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate is a compound of interest due to its unique structural features and potential biological applications. This article explores its synthesis, characterization, and biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H11_{11}F2_2IO2_2 and a molecular weight of 324.09 g/mol. The compound features a bicyclic structure that contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC9_9H11_{11}F2_2IO2_2
Molecular Weight324.09 g/mol
CAS Number2242693-90-7
AppearanceColorless to pale yellow liquid
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclo[1.1.1]pentane derivative with difluoroacetate under controlled conditions to ensure high yield and purity. Recent methodologies have focused on improving the efficiency of these reactions using light-enabled processes that eliminate the need for catalysts, resulting in cleaner products with minimal by-products .

The biological activity of this compound may be attributed to its ability to act as a bioisostere for various pharmacophores, particularly in medicinal chemistry applications. The bicyclic structure mimics benzene rings, which are commonly found in many biologically active compounds, thus potentially enhancing the compound's interaction with biological targets .

Case Studies and Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : A study demonstrated that derivatives of bicyclo[1.1.1]pentanes exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .
  • Antimicrobial Properties : Research has indicated that compounds featuring halogen substitutions can enhance antimicrobial activity. The presence of iodine in this compound may contribute to increased efficacy against specific bacterial strains .

Toxicological Profile

The safety profile of this compound is critical for its application in pharmaceuticals. Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are needed to evaluate its long-term safety and potential side effects in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate?

The compound can be synthesized via visible-light-induced phosphine-catalyzed halogen-atom transfer (XAT) reactions, which avoid transition metals or oxidants. Key steps include:

  • Multi-component coupling of bicyclo[1.1.1]pentane (BCP) precursors with fluorinated reagents.
  • Use of ethyl 2,2-difluoroacetate derivatives as fluorination agents (e.g., fluorinated imidoyl chlorides or silane-based reagents) .
  • Iodination of the BCP core using iodinating agents under controlled conditions .

Table 1: Representative Reaction Conditions

ComponentRoleExample Reagents/ConditionsReference
BCP precursorCore scaffold3-iodobicyclo[1.1.1]pentane derivatives
Fluorination agentDifluoroacetate sourceEthyl 2,2-difluoro-2-(trimethylsilanyl)acetate
CatalystLight-activatedPhosphine catalysts (e.g., Ru-based)

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Characterization relies on:

  • NMR : Distinct signals for the BCP core (e.g., ¹H NMR: δ 1.2–1.5 ppm for ethyl ester; ¹³C NMR: ~120–130 ppm for CF₂ groups) .
  • HRMS : Calculated vs. observed mass (e.g., [M+H]+ expected within 0.001 Da error) .
  • X-ray crystallography : Limited due to low crystallinity; alternative methods like DFT calculations may validate geometry .

Common Discrepancies :

  • Variability in fluorination efficiency (e.g., incomplete CF₂ incorporation) due to steric hindrance in the BCP scaffold .
  • Impurity peaks in NMR from residual iodination byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?

Q. How do computational models predict the steric and electronic effects of the BCP scaffold on fluorination efficiency?

DFT studies highlight:

  • Steric effects : The rigid BCP structure restricts access to the reaction site, reducing fluorination yields by ~15–20% compared to linear analogs .
  • Electronic effects : Electron-withdrawing iodine enhances electrophilicity at the adjacent carbon, favoring nucleophilic fluorination .

Methodological Recommendations :

  • Optimize solvent polarity (e.g., DMF > THF) to stabilize transition states.
  • Use bulky fluorination reagents (e.g., trimethylsilanyl derivatives) to mitigate steric hindrance .

Q. What strategies address low solubility of iodinated BCP derivatives in aqueous reaction systems?

  • Co-solvent systems : Use THF/H₂O (4:1) or DMSO/EtOH mixtures to enhance solubility .
  • Surfactant-assisted reactions : SDS or CTAB micelles improve dispersion without altering reactivity .
  • Derivatization : Introduce polar groups (e.g., hydroxyls via post-synthetic oxidation) .

Data Contradictions and Validation

  • Synthetic Yields : reports >80% yields for analogous BCP compounds, while notes ~60% for iodinated derivatives. This discrepancy may stem from iodine’s steric bulk .
  • Fluorination Efficiency : Ethyl 2,2-difluoroacetate derivatives in show higher fluorination consistency than silane-based reagents, suggesting reagent-dependent variability .

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